molecular formula C32H34BrN3O4 B11637954 ethyl 6-bromo-5-methoxy-1-phenyl-2-{[phenyl(piperidin-1-ylacetyl)amino]methyl}-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-phenyl-2-{[phenyl(piperidin-1-ylacetyl)amino]methyl}-1H-indole-3-carboxylate

Cat. No.: B11637954
M. Wt: 604.5 g/mol
InChI Key: CEZBYQWUTGBJLC-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a piperidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the indole core. Common synthetic routes include the Fischer indole synthesis and the Bartoli indole synthesis . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications.

Scientific Research Applications

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The indole core is known to bind with high affinity to multiple receptors, influencing various biochemical pathways . The presence of the piperidine ring and other functional groups enhances its binding properties and specificity.

Comparison with Similar Compounds

Similar compounds include other indole derivatives like:

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-{[N-PHENYL-2-(PIPERIDIN-1-YL)ACETAMIDO]METHYL}-1H-INDOLE-3-CARBOXYLATE stands out due to its complex structure, which provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H34BrN3O4

Molecular Weight

604.5 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-phenyl-2-[(N-(2-piperidin-1-ylacetyl)anilino)methyl]indole-3-carboxylate

InChI

InChI=1S/C32H34BrN3O4/c1-3-40-32(38)31-25-19-29(39-2)26(33)20-27(25)36(24-15-9-5-10-16-24)28(31)21-35(23-13-7-4-8-14-23)30(37)22-34-17-11-6-12-18-34/h4-5,7-10,13-16,19-20H,3,6,11-12,17-18,21-22H2,1-2H3

InChI Key

CEZBYQWUTGBJLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN(C4=CC=CC=C4)C(=O)CN5CCCCC5

Origin of Product

United States

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